6-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione
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Description
6-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C15H15N9O3 and its molecular weight is 369.345. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis and Chemical Reactivity
Compounds featuring pyrimidine, triazole, and pyridazine rings, similar to the one , are often subjects of synthetic chemistry research aiming to develop new pharmacologically active molecules or materials with unique properties. For instance, the synthesis of complex heterocyclic systems through reactions involving components like diethylamine, triethylamine, and various amine sources demonstrates the chemical versatility and reactivity of triazinediones and related compounds (S. V. Shorshnev et al., 1990). Such research lays the groundwork for creating novel compounds with potential applications in drug development and materials science.
Pharmaceutical Applications
The structural motifs present in 6-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione are frequently explored for their pharmaceutical applications. Compounds with similar structures have been synthesized and evaluated for their biological activities, including antimicrobial, antioxidant, and potential anti-inflammatory properties (Esam S Allehyani, 2022; A. El-Gazzar et al., 2007). These activities highlight the therapeutic potential of such compounds, underscoring the importance of ongoing research into their synthesis and functionalization.
Properties
IUPAC Name |
6-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N9O3/c25-13-7-10(18-15(27)19-13)14(26)23-5-3-22(4-6-23)11-1-2-12(21-20-11)24-9-16-8-17-24/h1-2,7-9H,3-6H2,(H2,18,19,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBZZJDJCXMNIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N9O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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